molecular formula C13H21N3O2 B1404172 Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate CAS No. 278798-07-5

Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate

Katalognummer B1404172
CAS-Nummer: 278798-07-5
Molekulargewicht: 251.32 g/mol
InChI-Schlüssel: QZOZGYVJVHYVBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate” is not explicitly available in the retrieved information .


Chemical Reactions Analysis

The chemical reactions involving “Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate” are not explicitly mentioned in the retrieved information .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate” are not explicitly mentioned in the retrieved information .

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Biological Compounds

Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate serves as a critical intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of crizotinib, an anticancer drug (D. Kong et al., 2016). This compound is synthesized through multi-step reactions starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcasing its versatility as a building block in medicinal chemistry.

Role in Drug Development and Chemical Synthesis

Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate is an intermediate for small molecule anticancer drugs. It is utilized in synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound relevant in cancer treatment drug development (Binliang Zhang et al., 2018). The synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, demonstrating its utility in complex chemical syntheses.

Utility in Asymmetric Synthesis

The compound finds use in the asymmetric synthesis of certain intermediates like 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate. This intermediate is significant in synthesizing nociceptin antagonists, highlighting its importance in creating specialized pharmaceutical agents (H. Jona et al., 2009).

Involvement in Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

It also plays a role in synthesizing spiropiperidine lactam acetyl-CoA carboxylase inhibitors. These inhibitors are crucial in targeting the acetyl-CoA carboxylase enzyme, a key component in metabolic diseases and cancer (K. Huard et al., 2012). The synthesis of such inhibitors showcases the compound's utility in addressing complex biochemical pathways.

Safety And Hazards

The safety and hazards associated with “Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate” are not explicitly mentioned in the retrieved information .

Zukünftige Richtungen

The future directions for the research and development of “Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate” are not explicitly mentioned in the retrieved information .

Eigenschaften

IUPAC Name

tert-butyl 4-(1H-pyrazol-5-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-5-10(6-9-16)11-4-7-14-15-11/h4,7,10H,5-6,8-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOZGYVJVHYVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate

CAS RN

278798-07-5
Record name tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.